4,7,7-trimethyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
4,7,7-trimethyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,7-trimethyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one typically involves the condensation of 3-methyl aniline with a suitable quinazolinone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4,7,7-trimethyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various substituents onto the aromatic ring.
Scientific Research Applications
4,7,7-trimethyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,7,7-trimethyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
4,4’,4’'-tris(N-3-methylphenyl-N-phenylamino)triphenylamine: Known for its electron-donor characteristics and used in optoelectronic devices.
Coumarin derivatives: Known for their biological properties and used in various medicinal applications.
Uniqueness
4,7,7-trimethyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific structural features and the diverse range of reactions it can undergo
Properties
Molecular Formula |
C18H21N3O |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
4,7,7-trimethyl-2-(3-methylanilino)-6,8-dihydroquinazolin-5-one |
InChI |
InChI=1S/C18H21N3O/c1-11-6-5-7-13(8-11)20-17-19-12(2)16-14(21-17)9-18(3,4)10-15(16)22/h5-8H,9-10H2,1-4H3,(H,19,20,21) |
InChI Key |
WGVMLDUQSJIDNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=C3C(=N2)CC(CC3=O)(C)C)C |
Origin of Product |
United States |
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